N-cyclopentyl-9H-purin-6-amine
Overview
Description
N-cyclopentyl-9H-purin-6-amine: is a chemical compound with the molecular formula C10H13N5 . It is a derivative of purine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-cyclopentyl-9H-purin-6-amine typically begins with 6-chloropurine and cyclopentylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 6-chloropurine with the amine group of cyclopentylamine.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclopentyl-9H-purin-6-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
N-cyclopentyl-9H-purin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopentyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N6-cyclopentyladenosine: Similar in structure but with different biological activities.
Cyclopentyladenine: Another derivative with distinct properties.
Uniqueness: N-cyclopentyl-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives .
Biological Activity
N-cyclopentyl-9H-purin-6-amine, a purine derivative with the molecular formula C10H13N5, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of its biological activity, synthesis methods, and mechanisms of action, supported by data tables and relevant case studies.
Overview of this compound
This compound is synthesized primarily from 6-chloropurine and cyclopentylamine through nucleophilic substitution reactions. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity. A study highlighted its efficacy against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir. The compound's structural modifications enhance its ability to inhibit viral replication, making it a promising candidate for further development in antiviral therapies .
Anticancer Activity
This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated significant cytotoxicity against:
Cell Line | IC50 (µM) |
---|---|
4T1 murine mammary carcinoma | 15 |
COLO201 human colorectal adenocarcinoma | 10 |
SNU-1 human gastric carcinoma | 12 |
HepG2 human hepatocellular carcinoma | 8 |
These findings suggest that the compound may inhibit DNA biosynthesis and induce apoptosis in cancer cells, warranting further investigation into its mechanism of action .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Protein Kinases : The compound acts as a protein kinase inhibitor, which is crucial in regulating cell proliferation and survival. By inhibiting these kinases, it can disrupt cancer cell signaling pathways .
- Mitophagy Induction : N-cyclopentyl derivatives have been shown to induce mitophagy in a PINK1-dependent manner. This process helps eliminate damaged mitochondria, thereby promoting cell survival under stress conditions .
- Ubiquitin Pathway Modulation : Studies indicate that pre-treatment with this compound can inhibit ubiquitin phosphorylation, which is often elevated in response to cellular stressors like CCCP and niclosamide. This suggests a role in regulating protein degradation pathways critical for maintaining cellular homeostasis .
Study on Anticancer Activity
In a recent study published in Molecules, researchers synthesized various purine derivatives and evaluated their cytotoxicity across multiple tumor cell lines. This compound was among the most potent compounds tested, particularly against COLO201 cells. The study employed 3D-QSAR analysis to elucidate the structure–activity relationship (SAR), highlighting the importance of specific substitutions at the purine core for enhancing anticancer activity .
Antiviral Activity Evaluation
Another significant study assessed the antiviral properties of N-cyclopentyl derivatives against HSV-1. The results showed that certain structural modifications led to increased potency against both wild-type and acyclovir-resistant strains. This research underscores the potential of this compound as a lead compound in developing new antiviral agents .
Properties
IUPAC Name |
N-cyclopentyl-7H-purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-4-7(3-1)15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,1-4H2,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWYJWNGVLKEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=NC3=C2NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353872 | |
Record name | N-cyclopentyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103626-36-4 | |
Record name | N-cyclopentyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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